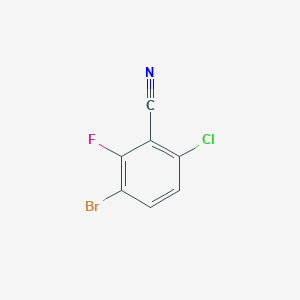

3-Bromo-6-chloro-2-fluorobenzonitrile

Übersicht

Beschreibung

3-Bromo-6-chloro-2-fluorobenzonitrile is a chemical compound with the molecular formula C7H2BrClFN . It has a molecular weight of 234.45 . The compound is a solid and its color ranges from yellow/gold to faint tan .

Molecular Structure Analysis

The molecular structure of 3-Bromo-6-chloro-2-fluorobenzonitrile consists of a benzene ring with bromo, chloro, and fluoro substituents, along with a nitrile group .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 256.6±35.0 °C and a predicted density of 1.81±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Facile Synthesis Techniques : A study by Szumigala et al. (2004) discussed the scalable synthesis of related halogenated benzonitriles via the catalyzed bromodeboronation of phenylboronic acids. This process underscores the generality of halodeboronation in producing aryl bromides and chlorides, which could implicate the utility of 3-Bromo-6-chloro-2-fluorobenzonitrile in similar transformations (Szumigala et al., 2004).

Microwave-induced Nucleophilic Fluorination : Research by Guo et al. (2008) on microwave-induced nucleophilic fluorination highlights the reactivity of meta-halo benzonitrile derivatives towards aromatic nucleophilic substitution. This study, while not directly mentioning 3-Bromo-6-chloro-2-fluorobenzonitrile, provides insights into the potential reactivity of such compounds under specific conditions (Guo et al., 2008).

Synthesis of Derivatives : The synthesis of 3-Bromo-2-fluorobenzoic acid from related compounds has been explored, indicating potential pathways for functionalizing 3-Bromo-6-chloro-2-fluorobenzonitrile for various applications (Zhou Peng-peng, 2013).

Chemical Crystallography and Structural Analysis

Molecular Structure Studies : An analysis of small molecule X-ray crystal structures, including various halogenated benzonitriles, provides insight into the types of intermolecular interactions, such as hydrogen bonding and halogen–halogen interactions. This research can help understand the crystalline properties of compounds like 3-Bromo-6-chloro-2-fluorobenzonitrile (Aldeborgh et al., 2014).

Crystal Structure Reporting : Studies on crystal structures of related compounds, focusing on nitrile functions and the formation of bioactive heterocycles, can shed light on the structural aspects and applications of 3-Bromo-6-chloro-2-fluorobenzonitrile in medicinal chemistry and organic synthesis (Naveen et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause harm. The hazard statements associated with it are H302+H312+H332-H315-H319-H335, which indicate various hazards including harm if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation . The precautionary statements include P260-P280-P301+P312, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and calling a POISON CENTER or doctor/physician if you feel unwell .

Eigenschaften

IUPAC Name |

3-bromo-6-chloro-2-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYUOUVQRHKSFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C#N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-chloro-2-fluorobenzonitrile | |

CAS RN |

943830-79-3 | |

| Record name | 3-Bromo-6-chloro-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[1-[2-(3-Methyl-1-benzofuran-2-carbonyl)hydrazinyl]-4-methylsulfanyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2696698.png)

![5-amino-1-[(4-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2696699.png)

![N-[(2-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2696701.png)

![1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone](/img/structure/B2696705.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B2696706.png)

![N-[1-(5-Fluoro-2-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2696712.png)

![5-Bromopyrido[4,3-d]pyrimidine](/img/structure/B2696715.png)

![(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2696719.png)